

3-Nitrobenzanthrone CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitrobenzanthrone

Cat. No.: B100140

[Get Quote](#)

An In-depth Technical Guide to 3-Nitrobenzanthrone

This guide provides a comprehensive overview of **3-Nitrobenzanthrone**, a potent mutagen and environmental pollutant. It is intended for researchers, scientists, and professionals in drug development and environmental health. The information compiled herein covers its chemical identity, methods of synthesis and analysis, and its mechanism of genotoxicity.

Chemical Identifiers and Physicochemical Properties

3-Nitrobenzanthrone is a nitro-polycyclic aromatic hydrocarbon. It is a yellow powder found in diesel exhaust and airborne particulate matter.^[1] Below is a summary of its key chemical identifiers and properties.

Identifier	Value	Reference
CAS Number	17117-34-9	[1] [2]
IUPAC Name	3-Nitro-7H-benzo[de]anthracen-7-one	[2]
Synonym	3-Nitro-7H-benzo[d,e]anthracen-7-one	[1]
Chemical Formula	C ₁₇ H ₉ NO ₃	[1] [2] [3]
Molecular Weight	275.27 g/mol	[1]
Canonical SMILES	C1=CC=C2C(=C1)C3=C4C(=C(C=C3)--INVALID-LINK--[O-])C=CC=C4C2=O	[4]
InChI	InChI=1S/C17H9NO3/c19-17-12-5-2-1-4-10(12)11-8-9-15(18(20)21)13-6-3-7-14(17)16(11)13/h1-9H	[2] [3]
InChIKey	QAJOWHGESRCVLY-UHFFFAOYSA-N	[2] [3]
Melting Point	252-257 °C	[1]
Boiling Point	506.2 °C at 760 mm Hg	[1]
Flash Point	256.6 °C	[1]

Experimental Protocols

Synthesis of 3-Nitrobenzanthrone

3-Nitrobenzanthrone can be synthesized through several methods, with the most common being the direct nitration of benzanthrone.

Method 1: Direct Nitration of Benzanthrone

This method involves the reaction of benzanthrone with nitric acid in an organic solvent.[\[2\]](#)[\[5\]](#)

- Reactants: Benzanthrone, nitric acid, and acetic anhydride.
- Procedure Outline:
 - Dissolve benzanthrone in an organic solvent such as nitrobenzene or dichloromethane.[6]
 - Cool the solution in an ice bath.[5]
 - Add a solution of nitric acid in acetic anhydride dropwise to the cooled benzanthrone solution while stirring.[5]
 - The reaction is typically carried out for a specific duration, for instance, 30 minutes at 40°C.[6]
 - The crude product precipitates out of the solution.[6]
- Purification: The crude product, which is a mixture of nitrobenzanthrone isomers, can be purified by recrystallization from a suitable solvent like glacial acetic acid and dichloromethane.[6] This reaction yields **3-nitrobenzanthrone** as the major product, along with minor products such as 1-, 9-, and 11-nitrobenzanthrone.[5][6]

Method 2: Modified Ullmann Cross-Coupling Reaction

A multi-step synthesis involving an Ullmann cross-coupling reaction followed by ring closure.[2][6]

- Reactants: 4-nitro-substituted 1-iodonaphthalene and methyl-iodo-benzoate.[2]
- Procedure Outline:
 - The Ullmann cross-coupling of 4-nitro-substituted 1-iodonaphthalene and methyl-iodo-benzoate is carried out in the presence of copper bronze.[2][6]
 - The resulting 2-(1-naphthyl)benzoic acid derivative is then subjected to a ring-closure reaction to yield **3-nitrobenzanthrone**.[2]

Analytical Methods for Detection and Quantification

Several analytical techniques are employed for the detection and quantification of **3-nitrobenzanthrone** in various matrices.

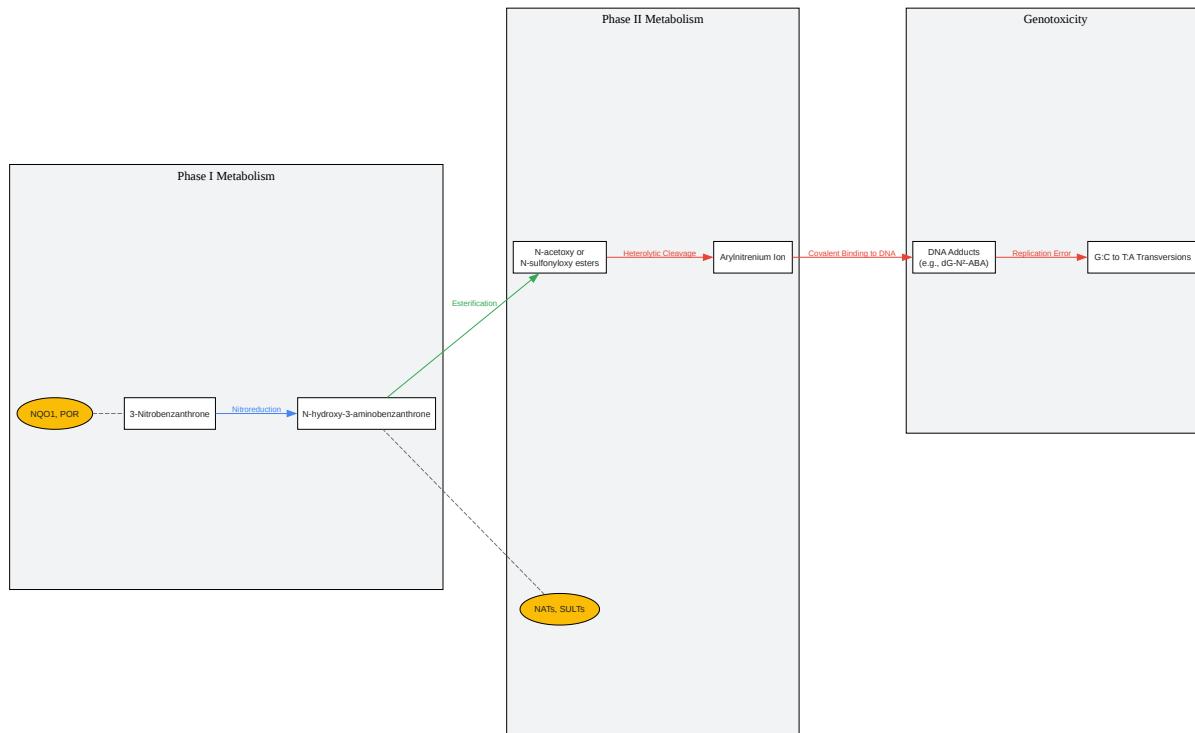
High-Performance Liquid Chromatography (HPLC)

- HPLC with Fluorescence Detection: This method is used for sensitive determination in environmental samples like surface soil.[7]
 - Sample Preparation: **3-Nitrobenzanthrone** is reduced to 3-aminobenzanthrone by refluxing with hydrazine and Raney nickel.[7]
 - Chromatographic Conditions:
 - Stationary Phase: Cyanopropyl column.[7]
 - Mobile Phase: n-hexane-ethyl acetate (3:1, v/v).[7]
 - Detection: Fluorescence detection is effective as 3-aminobenzanthrone fluoresces in low-polarity solvents.[7]
 - Detection Limit: As low as 0.002 ng (S/N=3).[7]
- Three-Dimensional HPLC: This technique has been used for the determination of **3-nitrobenzanthrone** in diesel exhaust particulate matter.[8]
 - Columns: Nitrophenylethyl, C18, and pyrenylethyl stationary phases for the first, second, and third dimensions, respectively.[8]
 - Mobile Phases: Methanol for the first two dimensions and dichloromethane for the third.[8]
 - Detection: Photodiode array detector.[8]
 - Detection Limit: 1 ng/ml (S/N = 3).[8]

³²P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect DNA adducts formed from **3-nitrobenzanthrone**.

- Principle: Covalent binding of metabolically activated **3-nitrobenzanthrone** to DNA forms adducts, which can be detected and quantified.
- Procedure Outline:
 - DNA is isolated from cells or tissues exposed to **3-nitrobenzanthrone**.
 - The DNA is enzymatically digested to 3'-mononucleotides.
 - The adducted nucleotides are enriched, for example, by butanol extraction.[9]
 - The adducted nucleotides are radiolabeled with ³²P.
 - The ³²P-labeled adducts are separated by thin-layer chromatography (TLC) or HPLC.[2]
 - Quantification is achieved by measuring the radioactivity of the adduct spots.


Metabolic Activation and Genotoxicity

3-Nitrobenzanthrone is a potent mutagen and a suspected human carcinogen that requires metabolic activation to exert its genotoxic effects.[10][11][12] The primary mechanism of its toxicity involves the formation of DNA adducts, leading to mutations.[11][13]

The metabolic activation of **3-nitrobenzanthrone** is a multi-step process involving both phase I and phase II enzymes.[10] The initial and critical step is the nitroreduction of the nitro group to a hydroxylamino group, forming N-hydroxy-3-aminobenzanthrone.[2][9] This reaction is catalyzed by various nitroreductases, including NAD(P)H:quinone oxidoreductase (NQO1) and NADPH-cytochrome P450 oxidoreductase (POR).[2][10][14]

The resulting N-hydroxy-3-aminobenzanthrone can be further activated through esterification by N,O-acetyltransferases (NATs) and sulfotransferases (SULTs), forming highly reactive N-acetoxy or N-sulfonyloxy esters.[2][9] These esters can spontaneously decompose to form electrophilic arylnitrenium ions, which readily react with DNA to form covalent adducts, primarily with guanine and adenine bases.[2][11][13] The major DNA adducts identified are deoxyguanosin-N²-yl-3-aminobenzanthrone and deoxyadenosin-N⁶-yl-3-aminobenzanthrone.[2] These DNA adducts can lead to G:C to T:A transversion mutations during DNA replication, a hallmark of **3-nitrobenzanthrone**'s mutagenicity.[2][9]

Below is a diagram illustrating the metabolic activation pathway of **3-Nitrobenzanthrone**.

[Click to download full resolution via product page](#)

Caption: Metabolic activation pathway of **3-Nitrobenzanthrone** leading to DNA adduct formation and mutations.

Quantitative Toxicological Data

Parameter	Value/Observation	System	Reference
Mutagenicity (Ames Test)	Highly mutagenic, comparable to 1,8-dinitropyrene	<i>S. typhimurium</i> TA98 and YG1024	[2][13]
DNA Adduct Formation (in vitro)	48.6 - 88.4 adducts per 10^8 nucleotides	Calf thymus DNA with rat liver S9 or xanthine oxidase	[1]
DNA Adduct Formation (in vivo)	Formation of multiple DNA adducts in lung, liver, kidney, heart, pancreas, and colon	Wistar rats	[3]
Carcinogenicity	Increased incidence of squamous cell carcinoma of the lung	Rats (intratracheal instillation)	[2]
Micronucleus Induction	Increased frequency of micronuclei in peripheral blood reticulocytes	Mice (intraperitoneal injection)	[2]

Conclusion

3-Nitrobenzanthrone is a potent genotoxic agent present in the environment, primarily from diesel emissions. Its carcinogenicity is attributed to its metabolic activation to reactive intermediates that form stable DNA adducts, leading to characteristic mutations. The detailed understanding of its chemical properties, synthesis, analytical detection, and mechanism of action is crucial for assessing its risk to human health and for developing strategies for monitoring and mitigation of exposure. The experimental protocols and data presented in this guide provide a valuable resource for the scientific community engaged in research on environmental carcinogens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DNA adduct formation from the mutagenic air pollutant 3-nitrobenzanthrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-NITROBENZANTHRONE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. DNA adduct formation by the ubiquitous environmental pollutant 3-nitrobenzanthrone and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 3-nitrobenzanthrone in surface soil by normal-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of mutagenic 3-nitrobenzanthrone in diesel exhaust particulate matter by three-dimensional high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Molecular mechanism of genotoxicity of the environmental pollutant 3-nitrobenzanthrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. 3-Nitrobenzanthrone - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Nitrobenzanthrone CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100140#3-nitrobenzanthrone-cas-number-and-chemical-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com